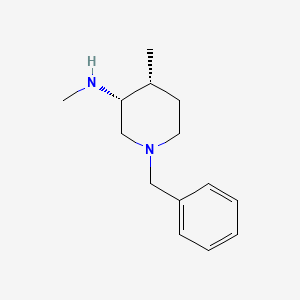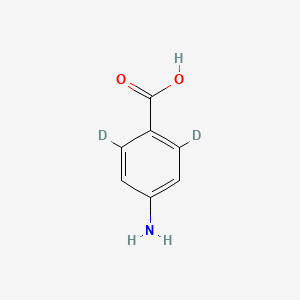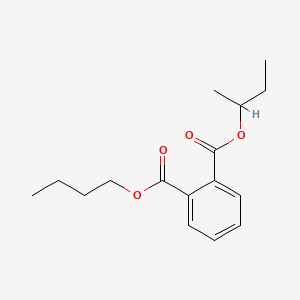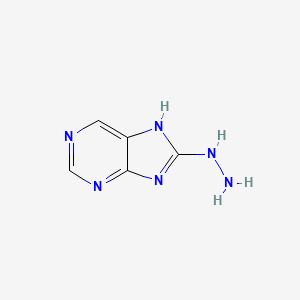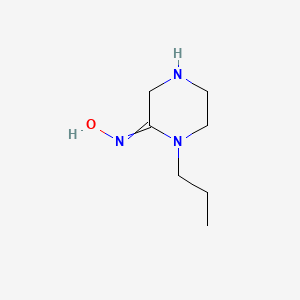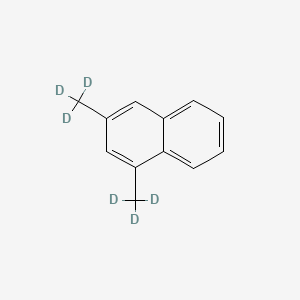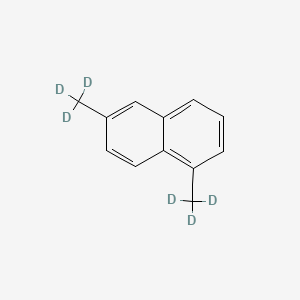
Dansyl-isopropylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dansyl-isopropylamine is a chemical compound with the molecular formula C15H20N2O2S . It is a derivative of isopropylamine, which is used in various applications including the synthesis of pharmaceuticals and pesticides .
Synthesis Analysis
Dansyl-isopropylamine can be synthesized from dansyl-chloride, a highly reactive non-fluorescent reagent that easily reacts with amines . The reaction with 1,1-diphenylhydrazine and methoxyamine yields two new fluorescent derivatives .Molecular Structure Analysis
The structure and conformational stability of dansylamide, a related compound, have been investigated using gas-phase electron diffraction and quantum chemical calculations . The study found that different skewed conformers exist at certain temperatures, characterized by the deviation of two S–N bonds from the perpendicular orientation relative to the naphthalene plane .Chemical Reactions Analysis
Dansyl-isopropylamine can participate in various chemical reactions. For instance, it can be used in differential chemical isotopic labeling (CIL) LC-MS for quantifying a targeted metabolite in biological samples . The dansyl label can be exchanged for sterically more demanding xanthene or cyanine dyes, yielding fluorescent ligands with excellent binding properties .Safety and Hazards
Orientations Futures
Dansyl-based compounds have been used in the development of new generation biosensors for in vivo monitoring of traces of metals . They have also been used in the design of fluorescent probes for fast and direct sensing of nitro-organics, particularly nitroaromatics and antibiotics . These developments suggest potential future directions for the use of Dansyl-isopropylamine in similar applications.
Propriétés
IUPAC Name |
5-(dimethylamino)-N-propan-2-ylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11(2)16-20(18,19)15-10-6-7-12-13(15)8-5-9-14(12)17(3)4/h5-11,16H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYCKXJQNHMBOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dansyl-isopropylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

